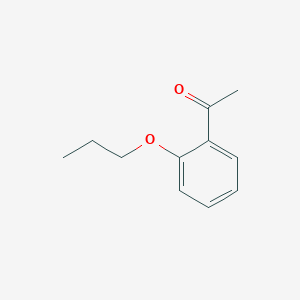
2'-n-Propoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-n-Propoxyacetophenone is an organic compound with the molecular formula C11H14O2. It is also known as 2-n-Propoxyacetophenone. This compound is characterized by the presence of a propoxy group attached to the phenyl ring, which is further connected to an ethanone group. It is a colorless to pale yellow liquid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2'-n-Propoxyacetophenone can be synthesized through various organic synthesis methods. One common method involves the Friedel-Crafts acylation of 2-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2'-n-Propoxyacetophenone undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nitration: 1-(2-Propoxy-4-nitrophenyl)ethanone.
Reduction: 1-(2-Propoxyphenyl)ethanol.
Oxidation: 1-(2-Propoxyphenyl)acetic acid.
Scientific Research Applications
2'-n-Propoxyacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2'-n-Propoxyacetophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes . The compound’s aromatic ring allows it to participate in electrophilic aromatic substitution reactions, which are crucial for its chemical reactivity .
Comparison with Similar Compounds
- 1-(4-Propoxyphenyl)ethanone
- 1-(3-Propoxyphenyl)ethanone
- 1-(2-Methoxyphenyl)ethanone
- 1-(2-Ethoxyphenyl)ethanone
Comparison: 2'-n-Propoxyacetophenone is unique due to the position of the propoxy group on the phenyl ring, which influences its reactivity and physical properties. Compared to 1-(4-Propoxyphenyl)ethanone, it has different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1-(2-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCYXGTJYZHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)
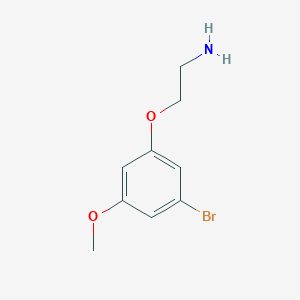
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)
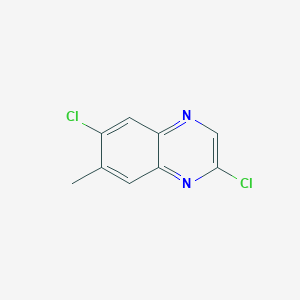
![N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2447885.png)
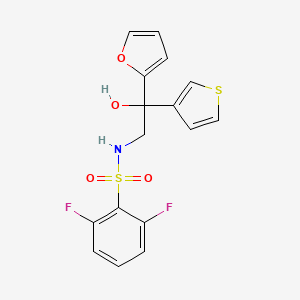
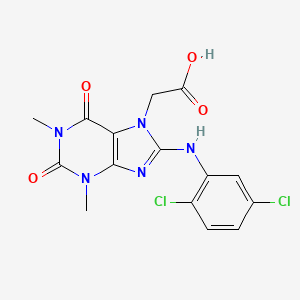
![3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
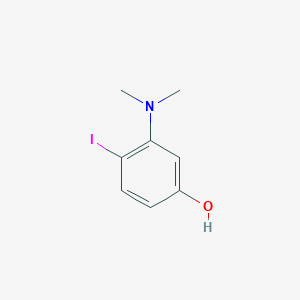
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)
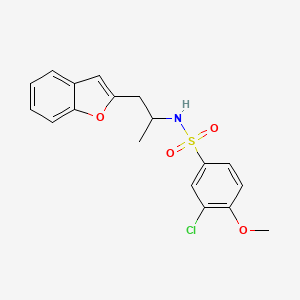
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2447898.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)
